Cas no 1314935-34-6 (5-Chloro-3-cyclopropyl-1,2-oxazole)

5-Chloro-3-cyclopropyl-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- 5-chloro-3-cyclopropyl-1,2-oxazole
- 5-Chloro-3-cyclopropyl-1,2-oxazole
-
- インチ: 1S/C6H6ClNO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2
- InChIKey: OATRLUPRTKUQKY-UHFFFAOYSA-N
- SMILES: ClC1=CC(C2CC2)=NO1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 116
- トポロジー分子極性表面積: 26
5-Chloro-3-cyclopropyl-1,2-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1243197-2.5g |
5-chloro-3-cyclopropyl-1,2-oxazole |
1314935-34-6 | 95% | 2.5g |
$1399.0 | 2023-06-08 | |
1PlusChem | 1P01DVPJ-5g |
5-CHLORO-3-CYCLOPROPYL-1,2-OXAZOLE |
1314935-34-6 | 95% | 5g |
$2621.00 | 2023-12-22 | |
Aaron | AR01DVXV-50mg |
5-CHLORO-3-CYCLOPROPYL-1,2-OXAZOLE |
1314935-34-6 | 95% | 50mg |
$254.00 | 2025-02-14 | |
Enamine | EN300-1243197-0.1g |
5-chloro-3-cyclopropyl-1,2-oxazole |
1314935-34-6 | 95% | 0.1g |
$248.0 | 2023-06-08 | |
Enamine | EN300-1243197-0.25g |
5-chloro-3-cyclopropyl-1,2-oxazole |
1314935-34-6 | 95% | 0.25g |
$353.0 | 2023-06-08 | |
1PlusChem | 1P01DVPJ-10g |
5-CHLORO-3-CYCLOPROPYL-1,2-OXAZOLE |
1314935-34-6 | 95% | 10g |
$3856.00 | 2023-12-22 | |
1PlusChem | 1P01DVPJ-50mg |
5-CHLORO-3-CYCLOPROPYL-1,2-OXAZOLE |
1314935-34-6 | 95% | 50mg |
$260.00 | 2023-12-22 | |
1PlusChem | 1P01DVPJ-500mg |
5-CHLORO-3-CYCLOPROPYL-1,2-OXAZOLE |
1314935-34-6 | 95% | 500mg |
$751.00 | 2023-12-22 | |
Enamine | EN300-1243197-250mg |
5-chloro-3-cyclopropyl-1,2-oxazole |
1314935-34-6 | 95.0% | 250mg |
$353.0 | 2023-10-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1937649-250mg |
5-Chloro-3-cyclopropylisoxazole |
1314935-34-6 | 98% | 250mg |
¥2296.00 | 2024-08-09 |
5-Chloro-3-cyclopropyl-1,2-oxazole 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
5-Chloro-3-cyclopropyl-1,2-oxazoleに関する追加情報
Comprehensive Overview of 5-Chloro-3-cyclopropyl-1,2-oxazole (CAS No. 1314935-34-6): Properties, Applications, and Research Insights
5-Chloro-3-cyclopropyl-1,2-oxazole (CAS No. 1314935-34-6) is a heterocyclic compound garnering significant attention in pharmaceutical and agrochemical research due to its unique structural features. This oxazole derivative combines a chloro-substituted ring with a cyclopropyl group, offering versatile reactivity for synthetic applications. Researchers are increasingly exploring its potential as a building block in drug discovery, particularly for targeting enzyme inhibition and modulating biological pathways.
The compound’s molecular formula, C6H6ClNO, highlights its compact yet functionalized architecture. Its lipophilic nature and hydrogen-bond acceptor properties make it valuable in designing bioactive molecules. Recent studies emphasize its role in optimizing pharmacokinetic profiles, aligning with trends in fragment-based drug design (FBDD). As the demand for small-molecule therapeutics grows, 5-Chloro-3-cyclopropyl-1,2-oxazole stands out for its balance of stability and reactivity.
In agrochemical applications, this heterocyclic scaffold is investigated for its potential in developing crop protection agents. Its structural motifs mimic natural products, enabling eco-friendly solutions—a priority amid rising interest in sustainable agriculture. Patent literature reveals its incorporation into formulations targeting pest resistance, a hot topic given global food security challenges.
Synthetic routes to 1314935-34-6 often involve cyclization strategies or cross-coupling reactions, with yields optimized via microwave-assisted synthesis—a technique gaining traction for efficiency. Analytical characterization typically employs NMR spectroscopy and high-resolution mass spectrometry (HRMS), ensuring purity for downstream applications.
From an SEO perspective, queries like "5-Chloro-3-cyclopropyl-1,2-oxazole synthesis" or "CAS 1314935-34-6 applications" reflect user interest in practical methodologies. Addressing these, we note that recent green chemistry approaches reduce hazardous byproducts, aligning with industry shifts toward benign-by-design principles. Furthermore, computational studies (QSAR modeling) predict its ADMET properties, bridging experimental and in silico research.
Safety data sheets emphasize standard lab precautions for handling, though it’s not classified as high-risk. Storage recommendations include inert atmospheres to preserve stability—a detail often searched by industrial users. As regulatory landscapes evolve (e.g., REACH, FDA guidelines), understanding such compounds’ environmental fate becomes critical.
In summary, 5-Chloro-3-cyclopropyl-1,2-oxazole exemplifies innovation at the intersection of chemistry and biology. Its adaptability across life sciences and alignment with precision synthesis trends ensure enduring relevance. Future directions may explore its catalytic applications or hybrid materials, reflecting the compound’s untapped potential.
1314935-34-6 (5-Chloro-3-cyclopropyl-1,2-oxazole) Related Products
- 1804939-11-4(Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate)
- 859666-07-2((2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one)
- 99361-50-9(2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid)
- 2171163-26-9(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)
- 2229281-08-5(4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid)
- 42190-83-0(C12H10N2O4)
- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)
- 2228180-66-1(1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)
- 1261567-41-2(3,6-Difluoro-2-hydroxybenzylamine)
- 1806036-37-2(2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine)




